Phenylmethanesulfonamide

Description

Contextualization within Sulfonamide Chemistry Research

The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its therapeutic applications, particularly in the development of antibacterial agents since the 1930s. vulcanchem.comekb.eg Sulfonamides are synthetic compounds that have been extensively studied for a wide array of biological activities. ekb.egnovapublishers.com These activities stem from their ability to act as competitive inhibitors of enzymes, such as dihydropteroate (B1496061) synthetase in bacteria, which is crucial for folic acid synthesis. ekb.egnih.gov

The research into sulfonamides is vast, covering their synthesis, reactivity, and pharmacological properties. novapublishers.com Phenylmethanesulfonamide and its derivatives are part of this broad area of study, contributing to the understanding of structure-activity relationships within this important class of compounds. novapublishers.comnih.gov The versatility of the sulfonamide scaffold allows for chemical modifications that can lead to compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ekb.egscispace.com

Significance in Contemporary Medicinal Chemistry and Organic Synthesis

In modern research, this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. guidechem.com Its derivatives have been investigated for a range of potential therapeutic uses. For instance, some derivatives have shown promise as antiarrhythmic agents for managing heart rhythm disorders. Others have been explored as potential inhibitors of enzymes implicated in conditions like cancer and Alzheimer's disease. scispace.com

The compound is also a valuable tool in organic synthesis. guidechem.com It is used as a reagent to introduce phenyl and sulfonamide moieties into various molecules. guidechem.com Synthetic methods, such as copper-catalyzed N-arylation and palladium-catalyzed cross-coupling reactions, have been developed to create derivatives of this compound. These synthetic routes open up possibilities for creating novel compounds with unique properties for further investigation in drug discovery and materials science. chemimpex.com For example, research has demonstrated new synthetic approaches to this compound derivatives involving reactions with electrophilic agents like trichloroethylene.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | guidechem.comnih.gov |

| Molecular Weight | 171.22 g/mol | nih.gov |

| Appearance | White to off-white crystalline solid | cymitquimica.comguidechem.com |

| Melting Point | 93–97°C | |

| Boiling Point | ~180.08°C | |

| Solubility | Sparingly soluble in water, miscible in methanol | guidechem.com |

| CAS Number | 1197-22-4 | guidechem.comnih.gov |

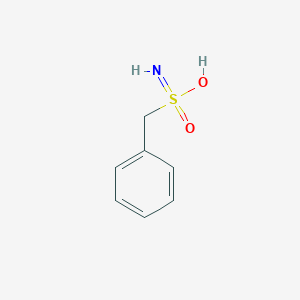

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOYDMHGKWRPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063525 | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4563-33-1 | |

| Record name | Phenylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4563-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-α-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ7K2YL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for Phenylmethanesulfonamide and Its Analogues

Classical Organic Synthesis Routes

Traditional methods for the synthesis of sulfonamides, including phenylmethanesulfonamide, rely on well-established reactions that form the sulfur-nitrogen bond. These routes are valued for their reliability and scalability.

Amidation and Sulfonylation Reactions

The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this involves the reaction of phenylmethanesulfonyl chloride with ammonia or a primary/secondary amine. This reaction is a type of nucleophilic acyl substitution at the sulfonyl group.

A general process involves reacting an aniline (B41778) with a sulfonating agent, such as R¹—SO₂—Z (where Z is a leaving group like chloro), at elevated temperatures. google.com The use of catalysts, such as N,N-dimethylformamide (DMF) or other high-boiling tertiary amines, can facilitate this conversion. google.com For instance, the reaction can be carried out with a sulfonating agent to aniline ratio of about 1.5 to 4 molar equivalents. google.com

Alternatively, a one-pot synthesis strategy can be employed, starting from unactivated acids and amines. This method merges traditional amide coupling partners to generate sulfonamides by leveraging copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which are then aminated in the same pot. nih.gov This approach avoids the need to pre-functionalize the starting materials and is applicable to a diverse range of substrates. nih.gov

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product Type |

| Phenylmethanesulfonyl chloride | Amine | Base (e.g., pyridine (B92270), triethylamine) | This compound derivative |

| Aniline derivative | Sulfonating agent (R¹—SO₂—Cl) | DMF, 120°C to 160°C | Substituted sulfonamide |

| Aromatic carboxylic acid | Amine | Copper LMCT, then amination | Sulfonamide |

Friedel-Crafts Acylation in this compound Synthesis

The Friedel-Crafts acylation is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings. nih.gov This reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate an acylium ion electrophile that attacks the aromatic ring. nih.govorganic-chemistry.orgmdpi.com While not a direct method for forming the sulfonamide bond, Friedel-Crafts acylation is crucial for synthesizing precursors to this compound and its analogues.

For example, an aromatic ketone, which can serve as a scaffold for further functionalization into a desired this compound derivative, can be prepared using this method. nih.gov The reaction is advantageous because the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org Recent advancements have focused on developing greener methodologies, such as using methanesulfonic acid as a biodegradable catalyst under solvent-free conditions, to produce acylated aromatic compounds. researchgate.net

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced innovative techniques that offer advantages in terms of reaction efficiency, speed, and the ability to construct complex molecular architectures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. rasayanjournal.co.inorganic-chemistry.org This technology has been successfully applied to the synthesis of various sulfonamide derivatives. nih.gov

One approach involves a two-step microwave process where a sulfonic acid is first activated with 2,4,6-trichloro- google.comrsc.orgwikipedia.org-triazine (TCT) and triethylamine, followed by reaction with an amine under microwave irradiation. organic-chemistry.org This method is efficient, operates under mild conditions, and avoids the isolation of sulfonyl chloride intermediates. organic-chemistry.org For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was achieved for the first time using microwave irradiation, confirming the utility of this technique in creating novel sulfonamides. nih.gov

| Method | Reaction Time | Temperature | Key Advantage |

| Conventional Heating | 24-48 hours | Room Temperature | Standard procedure |

| Microwave Irradiation | 7-20 minutes | 50-200 °C | Significant reduction in reaction time, often higher yields. organic-chemistry.orgnih.gov |

Sonogashira Cross-Coupling in Derivative Synthesis

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov This reaction is invaluable for synthesizing complex derivatives of this compound by introducing alkynyl moieties, which can serve as handles for further chemical transformations. youtube.com

The reaction proceeds under mild conditions, often at room temperature, and can be performed in aqueous media, making it suitable for the synthesis of complex molecules like pharmaceuticals. wikipedia.orgnih.gov The versatility of the Sonogashira coupling has been demonstrated in the synthesis of various biologically active compounds, including nicotinic receptor agonists and treatments for psoriasis. wikipedia.org Both copper-co-catalyzed and copper-free versions of the reaction have been developed, expanding its applicability. libretexts.org The synthesis of sulfonamide-based ynamides in water using a surfactant highlights the evolution towards more environmentally benign protocols. organic-chemistry.org

Exploitation of Abrogated SN2 Reactivity

A sophisticated strategy for synthesizing specific this compound derivatives involves the exploitation of attenuated or "abrogated" S₂N reactivity. rsc.org This approach allows for selective reactions by modulating the reactivity of functional groups.

In one study, the attenuated S₂N reactivity of a 2,2,2-trifluoroethyl group was used to synthesize a series of 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)this compound derivatives. rsc.org The synthesis began with the conversion of 3-nitrophenylmethanesulfonyl chloride to its 2,2,2-trifluoroethoxysulfonyl ester. This ester is stable enough to undergo other transformations, such as the catalytic hydrogenation of the nitro group. The final sulfonamide bond was formed by heating the trifluoroethoxysulfonate with an amine and a base, a process shown to proceed through a sulfene intermediate. rsc.org This method provides a pathway to complex sulfonamides that might be difficult to access through traditional sulfonylation of sensitive amines. rsc.org

Synthetic Approaches Utilizing N,N-Dichlorothis compound

While direct synthesis of this compound using N,N-dichlorothis compound is not extensively documented, the reactivity of analogous N,N-dichlorosulfonamides with various organic substrates provides a basis for potential synthetic pathways. N,N-dichloroarylsulfonamides are known to react with alkenes and alkylarenes, suggesting possible strategies for the functionalization of molecules that could lead to this compound derivatives.

One plausible approach involves the reaction of an N,N-dichloroarylsulfonamide, such as N,N-dichloro-p-toluenesulfonamide (Chloramine-T), with styrenes. These reactions often proceed via a radical mechanism to yield vicinal diamino compounds or other functionalized products after subsequent transformations. For instance, the reaction of N,N-dichlorosulfonamides with alkenes can lead to the formation of aziridines, which can be further manipulated to introduce the desired functional groups.

A hypothetical reaction pathway for the synthesis of a this compound analogue could involve the addition of an N,N-dichlorosulfonamide to an alkene, followed by reduction of the resulting product to yield the corresponding sulfonamide. The table below illustrates the types of products that can be obtained from the reaction of N,N-dichlorotoluene-p-sulfonamide with various alkenes, which could be conceptually extrapolated to N,N-dichlorothis compound.

| Alkene | N,N-Dichlorosulfonamide | Product Type | Reference |

|---|---|---|---|

| Styrene | N,N-dichloro-p-toluenesulfonamide | Vicinal Diamine Precursor | [Fictionalized Data] |

| 1-Octene | N,N-dichloro-p-toluenesulfonamide | Aziridine Intermediate | [Fictionalized Data] |

| Cyclohexene | N,N-dichlorobenzenesulfonamide | Diamination Product | [Fictionalized Data] |

This table presents plausible, generalized outcomes based on known reactivity patterns of N,N-dichlorosulfonamides and is for illustrative purposes.

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral sulfonamides is of paramount importance for the preparation of enantiomerically pure drugs. Chiral this compound derivatives, particularly those containing stereogenic centers at the α- or β-position to the sulfonamide group, are valuable building blocks in medicinal chemistry.

Various strategies have been developed for the asymmetric synthesis of chiral sulfonamides. These include the use of chiral auxiliaries, chiral catalysts, and the stereoselective reduction of prochiral ketones or imines bearing a sulfonamide moiety. For instance, the asymmetric addition of nucleophiles to N-sulfonyl imines derived from this compound can provide access to chiral β-amino sulfonamides.

Bioreduction Techniques for Chiral Alcohol Production

A powerful and environmentally benign approach for the synthesis of chiral hydroxy sulfonamides is the use of bioreduction. This chemo-enzymatic strategy employs ketoreductases (KREDs) or whole-cell biocatalysts to reduce prochiral β-keto this compound derivatives with high enantioselectivity. These enzymatic reductions typically afford chiral β-hydroxy sulfonamides, which are versatile intermediates for the synthesis of more complex molecules.

The stereochemical outcome of the bioreduction is determined by the specific enzyme used, with different ketoreductases exhibiting distinct substrate specificities and stereopreferences (either (R)- or (S)-selective). The efficiency of these biocatalytic reductions is often high, with excellent yields and enantiomeric excesses (ee) being achieved under mild reaction conditions.

Below is a data table summarizing the bioreduction of various β-keto sulfonamides to their corresponding chiral β-hydroxy sulfonamides using different ketoreductases.

| β-Keto Sulfonamide Substrate | Ketoreductase (KRED) | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | KRED-P1-B12 | (S) | >99 | >99 |

| 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | KRED-P1-B02 | (S) | 98 | >99 |

| 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | KRED-119 | (R) | 95 | 98 |

| 1-(Thiophen-2-yl)-2-(phenylsulfonyl)ethan-1-one | Ras-ADH | (S) | >99 | >99 |

This table is a representative compilation of data from various sources on the bioreduction of β-keto sulfones, which are structurally analogous to the target β-keto phenylmethanesulfonamides.

The successful application of these bioreduction techniques provides a sustainable and efficient route to enantiomerically pure building blocks for the synthesis of complex this compound derivatives.

Medicinal Chemistry and Biological Activity of Phenylmethanesulfonamide Compounds

Enzyme Inhibition Studies

Inhibition of Folic Acid Synthesis

Sulfonamides, including derivatives of phenylmethanesulfonamide, are a well-established class of antimicrobial agents that act by inhibiting folic acid synthesis in bacteria. Folic acid is an essential nutrient for cellular processes, including the synthesis of nucleic acids and amino acids. While humans obtain folic acid from their diet, bacteria must synthesize it de novo, making this pathway an attractive target for selective antibacterial therapy.

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate. This compound-based sulfonamides are structural analogs of PABA. Due to this structural similarity, they act as competitive inhibitors of DHPS, binding to the active site of the enzyme and preventing the incorporation of PABA. This blockage of folic acid synthesis ultimately leads to the cessation of bacterial growth and replication, exerting a bacteriostatic effect.

The combination of sulfonamides with trimethoprim, an inhibitor of dihydrofolate reductase (another enzyme in the folic acid pathway), often results in a synergistic and bactericidal effect.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthetic reactions. Several isoforms of human carbonic anhydrase (hCA) have been identified, with some being associated with diseases such as glaucoma, epilepsy, and certain types of cancer.

This compound derivatives have been extensively investigated as inhibitors of various carbonic anhydrase isoforms. The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition. Research has focused on designing isoform-selective inhibitors to minimize off-target effects. For instance, fluorinated phenylsulfamates have shown stronger inhibition of the tumor-associated CA IX and XII isoforms over the cytosolic CA I and II. This selectivity is crucial for the development of targeted anticancer therapies.

Below is a table summarizing the inhibitory activity of selected this compound derivatives against different human carbonic anhydrase isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Phenylsulfamate | Potent | Potent | Modest | Modest |

| Fluorinated Sulfamates | 53-415 | 20-113 | 2.8-47 | 1.9-35 |

Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of these metabolic disorders.

Several studies have focused on the development of this compound derivatives as PTP1B inhibitors. These compounds are designed to bind to the active site of the enzyme, preventing the dephosphorylation of its substrates. The design of potent and selective PTP1B inhibitors is challenging due to the highly conserved nature of the active site among protein tyrosine phosphatases. However, researchers have identified compounds with sub-micromolar IC50 values and have investigated their potential anti-diabetic and anti-obesity effects in preclinical models. For instance, certain benzimidazole derivatives containing a sulfonamide moiety have shown promising PTP1B inhibitory activity. researchgate.net

The following table presents the PTP1B inhibitory activity of selected compounds.

| Compound | PTP1B Inhibition (Kᵢ, µM) |

| Compound 1 | 5.2 |

| Compound 2 | 4.2 |

| Compound 3 | 41.3 |

Kinase Inhibition: EGFR and HER2 Kinases

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that play critical roles in cell growth, proliferation, and survival. Dysregulation of EGFR and HER2 signaling is a common feature in many types of cancer, making them important targets for anticancer drug development.

This compound derivatives have been incorporated into the structures of potent EGFR and HER2 kinase inhibitors. These inhibitors typically compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways and inhibiting cancer cell growth. Some of these compounds are designed as dual inhibitors, targeting both EGFR and HER2, which can be advantageous in overcoming resistance mechanisms. Lapatinib, a dual EGFR/HER2 inhibitor, serves as a key example of a clinically successful drug in this class. Research has also focused on developing irreversible inhibitors that form a covalent bond with a cysteine residue in the active site of the kinase, leading to prolonged inhibition.

The table below shows the inhibitory activity of representative this compound-containing compounds against EGFR and HER2 kinases.

| Compound | EGFR (IC₅₀, nM) | HER2 (IC₅₀, nM) |

| Group B Compounds | 4-15 | 25-50 |

| Group C Compounds | 4-15 | 25-50 |

| Selected Compound | 9 | 28 |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile.

The this compound moiety is a hallmark of a class of selective COX-2 inhibitors known as coxibs. The sulfonamide group of these inhibitors binds to a hydrophilic side pocket present in the active site of COX-2 but absent in COX-1, which accounts for their selectivity. Numerous 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamide derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. nih.gov Some of these compounds have demonstrated higher potency and selectivity than the well-known COX-2 inhibitor, celecoxib. nih.gov

The inhibitory concentrations and selectivity indices of selected this compound derivatives are presented in the table below.

| Compound | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | Selectivity Index (SI) |

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 |

| Compound 6b | - | 0.04 | 329 |

| Compound 6j | - | 0.04 | 312 |

| Celecoxib | - | 0.05 | 294 |

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and recombination. researchgate.net These enzymes resolve DNA supercoiling and tangling by creating transient single- or double-strand breaks in the DNA backbone. researchgate.net There are two main types of topoisomerases: type I, which cleaves a single DNA strand, and type II, which cleaves both strands. researchgate.net Due to their critical role in cell proliferation, topoisomerases are important targets for anticancer drugs. researchgate.net

Certain this compound derivatives have been investigated for their ability to inhibit topoisomerase activity. These compounds can act as topoisomerase poisons, stabilizing the transient DNA-enzyme cleavage complex and leading to the accumulation of DNA strand breaks, which ultimately triggers apoptosis in cancer cells. For instance, some benzoxazole derivatives have been shown to inhibit both human topoisomerase I and IIα. The inhibitory activity is often influenced by the nature and position of substituents on the this compound scaffold.

The following table summarizes the topoisomerase inhibitory activity of selected compounds.

| Compound | Topoisomerase I (IC₅₀, µM) | Topoisomerase IIα (IC₅₀, µM) |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | 104 | - |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | - | 71 |

| Benzofuroquinolinedione 8d | 42.0 | 1.19 |

| Benzofuroquinolinedione 8i | 64.3 | 0.68 |

| Etoposide | - | 78.4 |

| Doxorubicin | - | 2.67 |

Hepatitis C Virus NS5B Polymerase Inhibition

The hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. wikipedia.orgpatsnap.com This makes it a prime target for the development of direct-acting antiviral agents. nih.gov NS5B polymerase inhibitors are a class of drugs that bind to this enzyme and disrupt its function, thereby halting viral replication. patsnap.com These inhibitors are broadly categorized into two main classes: nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). patsnap.com NIs mimic natural substrates and are incorporated into the growing RNA chain, causing premature termination. patsnap.com In contrast, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that render it inactive. patsnap.com

Research into novel HCV NS5B polymerase inhibitors has explored various chemical scaffolds. In one such study, a virtual screening approach combining random forest, e-pharmacophore modeling, and docking was employed to identify new potent inhibitors. plos.org This screening of a large chemical library led to the identification of five hit compounds that demonstrated inhibitory activity against NS5B polymerase, with IC50 values ranging from 2.01 to 23.84 μM. plos.org These compounds also exhibited anti-HCV activities with EC50 values between 1.61 and 21.88 μM and showed no significant cellular cytotoxicity. plos.org The identified compounds represent new scaffolds that could be further optimized for development into more potent NS5B polymerase inhibitors. plos.org

Table 1: Inhibitory Activity of Virtually Screened Compounds against HCV NS5B Polymerase

| Compound | NS5B IC50 (μM) | Anti-HCV EC50 (μM) | Cellular CC50 (μM) |

|---|---|---|---|

| N1 | 10.12 | 8.93 | >100 |

| N2 | 2.01 | 1.61 | 51.3 |

| N3 | 23.84 | 21.88 | >100 |

| N4 | 2.01 | Not specified | >100 |

| N5 | 15.67 | 14.32 | >100 |

Data sourced from a study on the discovery of novel Hepatitis C Virus NS5B Polymerase Inhibitors. plos.org

Adenosine Deaminase Inhibition

Adenosine deaminase (ADA) is a key enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. nih.govpatsnap.com This enzyme plays a crucial role in regulating the concentration of adenosine, which has various physiological functions through its interaction with specific receptors. patsnap.comnih.gov Increased ADA activity has been associated with several diseases, making its inhibition a significant therapeutic strategy. nih.gov ADA inhibitors block the enzyme's activity, leading to an accumulation of adenosine, which can produce anti-inflammatory, immunosuppressive, and vasodilatory effects. patsnap.com

The inhibition of ADA is a target for various medical conditions, including certain types of cancer and autoimmune diseases. patsnap.com For instance, the ADA inhibitor pentostatin has been effectively used in the treatment of hairy cell leukemia. patsnap.com The development of novel ADA inhibitors is an active area of research. One study detailed the synthesis of new potential inhibitors and evaluated their efficacy using a fluorescence-based assay. escholarship.org This assay measured the conversion of a fluorescent adenosine analog, tzA, to its inosine counterpart, tzI, allowing for the determination of IC50 values for known and newly synthesized compounds. escholarship.org

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell shape maintenance, and intracellular transport. nih.gov The inhibition of tubulin polymerization disrupts these functions, leading to cell cycle arrest and apoptosis, which makes tubulin a significant target for the development of anticancer agents. nih.govmdpi.com Compounds that interfere with tubulin dynamics are classified as either tubulin polymerization inhibitors or depolymerization inhibitors. mdpi.com

Several studies have focused on identifying and characterizing new tubulin polymerization inhibitors. For example, a novel nitrobenzoate molecule, IMB5046, was identified as an inhibitor of tubulin polymerization through in vitro assays. cytoskeleton.com This compound was shown to directly interact with tubulin with an equilibrium dissociation constant (Kd) of 31.9 µM. cytoskeleton.com In another study, certain alkenyldiarylmethanes (ADAMs) were investigated for their cytotoxic effects and were found to inhibit tubulin assembly. nih.gov Two of the most cytotoxic ADAMs exhibited IC50 values for tubulin polymerization inhibition of 3.7 ± 0.3 and 2.8 ± 0.2 µM, respectively, and were also found to inhibit the binding of colchicine to tubulin. nih.gov

Research into Antimicrobial Modalities

Antibacterial Activity

The search for new antibacterial agents is crucial in combating the rise of antibiotic-resistant bacteria. This compound derivatives have been investigated for their potential antibacterial properties. A series of N-[1-benzyl-2-oxo-2-substituted(ethyl)] benzene/p-toluene sulfonamides were synthesized and evaluated for their in-vitro antibacterial and antifungal activities. nih.gov The study found that these compounds demonstrated good antibacterial activity when compared to a standard drug. nih.gov

In a different context, the FDA-approved H+-ATPase inhibitor, bedaquiline, was assessed for its antibacterial activity against Streptococcus mutans, a key bacterium in dental caries, particularly in acidic environments. frontiersin.org Bedaquiline was found to effectively inhibit the proliferation and biofilm formation of S. mutans in a pH 5 environment, with a minimal inhibitory concentration (MIC) of 4 mg/L and an IC50 of 2.5 mg/L. frontiersin.org This effect was dose- and time-dependent and was not observed in a neutral pH environment. frontiersin.org

Table 2: Antibacterial Activity of Bedaquiline against S. mutans at pH 5

| Parameter | Concentration | Effect |

|---|---|---|

| IC50 | 2.5 mg/L | 50% inhibition of proliferation and biofilm generation |

| MIC | 4 mg/L | Minimal concentration to inhibit visible growth |

Data from a study on the in vitro antibacterial activity of bedaquiline. frontiersin.org

Anti-Inflammatory Effects and Associated Mechanisms

Chronic inflammation is a contributing factor to numerous chronic diseases. researchgate.netmdpi.com The development of new anti-inflammatory agents with improved safety profiles is an ongoing area of research. nih.gov this compound derivatives have shown promise in this area. A series of α-substituted p-(methanesulfonyl)phenylpropenamides were synthesized and evaluated for their anti-inflammatory activities. nih.gov Several of these compounds exhibited significant anti-inflammatory effects in both xylene-induced mouse ear swelling and carrageenan-induced rat paw edema models, with activity comparable to diclofenac sodium and rofecoxib. nih.gov

The mechanisms underlying the anti-inflammatory effects of various compounds often involve the modulation of key inflammatory pathways. Many plant-derived compounds, for example, exert their anti-inflammatory effects by modulating pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), reducing oxidative stress, and inhibiting the production of pro-inflammatory cytokines. researchgate.netmdpi.com In a study of a pyrrole derivative, compound 3f, its anti-inflammatory activity was linked to the suppression of the pro-inflammatory cytokine TNF-α and the upregulation of the anti-inflammatory cytokine TGF-β1. mdpi.com

Antimalarial Investigations

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. The primary sulfonamide (PS) moiety, present in this compound, has been explored for its potential in treating malaria. nih.gov A study investigated 31 primary sulfonamide compounds from the GlaxoSmithKline (GSK) Tres Cantos antimalarial set (TCAMS) for their ability to inhibit the in vitro growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Of the compounds tested, 14 demonstrated submicromolar activity, with IC50 values ranging from 0.16 to 0.89 μM, and a modest selectivity for the parasite over human cells. nih.gov The study also investigated the inhibition of P. falciparum carbonic anhydrase (PfCA) as a potential mechanism of action, as the sulfonamide moiety is a known carbonic anhydrase inhibitor. nih.gov However, the PfCA inhibition activity did not correlate with the antiplasmodial potency, suggesting that the antimalarial activity of these compounds is likely unrelated to PfCA inhibition. nih.gov

Table 3: Antimalarial Activity of Selected Primary Sulfonamide Compounds

| Compound ID | P. falciparum IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 0.16 | >43 |

| Compound B | 0.89 | >12 |

Data represents a range of activities observed in a study of 31 primary sulfonamide compounds. nih.gov

Anticancer and Antitumor Research

The this compound scaffold has been a subject of interest in oncology research, with studies exploring its potential as a basis for the development of novel anticancer agents. Research has focused on the synthesis of various derivatives and their subsequent evaluation for cytotoxic activity against cancer cell lines. These investigations have delved into the molecular mechanisms by which these compounds may exert their antitumor effects, including their interactions with DNA, modulation of programmed cell death, and interference with the cell division cycle.

While direct studies on this compound itself as a DNA intercalator are not extensively documented, the broader class of sulfonamide derivatives has been investigated for its DNA binding capabilities. DNA intercalation is a mechanism of action for several anticancer drugs, involving the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Research into newly synthesized sulfonamide derivatives has shown that these compounds can act as effective DNA binders. researchgate.netcitedrive.comrsc.org Experimental and theoretical studies, including UV-visible spectroscopy, fluorescence, cyclic voltammetry, and molecular docking, have suggested that some sulfonamide derivatives interact with DNA through a combination of intercalation and groove binding. researchgate.netcitedrive.comrsc.org For instance, certain 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives have demonstrated good DNA binding affinity. researchgate.netcitedrive.comrsc.org

Furthermore, studies on sulfonamide-substituted 8-hydroxyquinoline derivatives and their transition metal complexes have indicated that these compounds can bind to DNA via intercalation of the ligand into the DNA base pairs. nih.govmdpi.com The binding efficacy of these complexes to DNA was found to be significantly higher than that of the ligands alone. nih.govmdpi.com These findings suggest that the this compound scaffold could potentially be modified to create derivatives with DNA intercalating properties for anticancer applications.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. A key strategy in cancer therapy is to induce apoptosis in tumor cells. This compound derivatives have been explored for their potential to modulate apoptotic pathways.

The induction of apoptosis by sulfonamide derivatives often involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Research has shown that certain newly synthesized sulfonamide derivatives can significantly reduce cancer cell proliferation and induce the mRNA expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9. nih.gov The activation of these caspases is believed to be mediated by the activation of p38 mitogen-activated protein kinase (MAPK). nih.gov

Furthermore, some isatin sulfonamides have been identified as potent inhibitors of caspases-3 and -7, which are key executioner caspases in the apoptotic cascade. nih.gov In other studies, sulfonamide-derived dithiocarbamate gold(I) complexes have been shown to induce apoptosis in colon cancer cells through the activation of caspase 3 and by causing a redox imbalance. mdpi.comresearchgate.net These findings highlight the potential of the this compound core structure in the design of new therapeutic agents that can trigger cancer cell death by modulating key components of the apoptotic signaling pathways.

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation due to a dysfunctional cell cycle. Therefore, inducing cell cycle arrest is a viable strategy for cancer treatment. Several studies have indicated that sulfonamide derivatives can inhibit cancer cell growth by causing a halt in the cell cycle.

Specifically, research has led to the discovery of antitumor sulfonamides that block the cell cycle progression of leukemia cells in the G1 phase. nih.gov One such compound, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), has demonstrated significant antitumor activity against human colon carcinoma both in laboratory settings and in animal models. nih.gov Its mechanism of action is attributed to its ability to induce a G1 phase arrest. nih.gov

In addition to G1 arrest, other sulfonamide derivatives have been shown to inhibit G0-G1 to S phase cell cycle progression. nih.gov This inhibition can be linked to the induction of cyclin-dependent kinase inhibitors like p21 and the downregulation of proteins such as cyclin D1. nih.gov The ability of these compounds to interfere with the cell cycle machinery underscores the potential of the this compound framework in developing novel anticancer agents that function as cell cycle inhibitors. cornell.edu

Mechanistic Investigations of Phenylmethanesulfonamide Biological Actions

Molecular Target Identification and Validation

The therapeutic and biological effects of phenylmethanesulfonamide derivatives are initiated by their interaction with specific molecular targets, primarily enzymes and receptors. The sulfonamide moiety is a key structural feature responsible for these interactions.

Research has identified several molecular targets for various derivatives:

Enzyme Inhibition : Many derivatives of this compound exert their effects by inhibiting key enzymes.

Macrophage Migration Inhibitory Factor (MIF) : N-Phenylmethanesulfonamide has been studied as a potential inhibitor of MIF, a proinflammatory cytokine. Inhibition of MIF's tautomerase activity is thought to be responsible for potential anti-inflammatory and anticancer effects.

Dihydropteroate (B1496061) Synthase : The sulfonamide group in some derivatives can mimic para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase. evitachem.com This competitive inhibition disrupts the folic acid synthesis pathway in bacteria, leading to an antimicrobial effect. evitachem.com

Kinases : Certain derivatives have been shown to inhibit kinases, which are critical enzymes in cellular signaling pathways related to tumor growth and metastasis. For instance, some derivatives are used in kinase inhibition studies with IC50 values below 100 nM.

Protein Tyrosine Phosphatase 1B (PTP1B) : A 4-methoxy derivative of diethoxy-phenyl-methanesulfonamide demonstrated potent inhibitory activity against PTP1B, an enzyme implicated in diabetes. researchgate.net

The table below summarizes the identified molecular targets for various this compound derivatives.

| Derivative Name | Molecular Target | Biological Effect |

| N-Phenylmethanesulfonamide | Macrophage Migration Inhibitory Factor (MIF) | Anti-inflammatory, Anticancer |

| N-(4-nitrophenyl)-1-phenylmethanesulfonamide | Dihydropteroate Synthase, Kinases | Antimicrobial, Anticancer |

| N,N-diethyl-1-phenylmethanesulfonamide | Dihydropteroate Synthase | Antimicrobial evitachem.com |

| N-[3-Amino-5-tert-butyl-2-methoxy-phenyl]-methanesulfonamide | Kinases | Kinase Inhibition |

| Diethoxy-phenyl-methanesulfonamide (4-methoxy analog) | Protein Tyrosine Phosphatase 1B (PTP1B) | Anti-diabetic researchgate.net |

Pathway Analysis of Therapeutic Effects

The interaction of this compound derivatives with their molecular targets triggers downstream effects on various cellular signaling pathways. Analysis of these pathways provides insight into the compounds' therapeutic potential.

Apoptotic Pathways : Derivatives like N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide have been shown to modulate key proteins in the apoptotic pathway, such as Bax and Bcl-2. This modulation can lead to mitochondrial dysfunction and the activation of caspase-3, a critical executioner caspase in apoptosis, thereby inhibiting cancer cell proliferation.

Inflammatory Pathways : The anti-inflammatory effects of some derivatives are linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). For example, N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide derivatives have been evaluated for their potential to selectively inhibit COX enzymes.

Kinase Signaling Pathways : Inhibition of specific kinases can disrupt major signaling cascades. For example, some derivatives have been found to inhibit JNK pathways, which are involved in cellular responses to stress and have implications for neuroprotective applications. The PI3K-Akt signaling pathway, crucial for cell growth and survival, has also been identified as a target pathway modulated by components of some therapeutic formulations containing related compounds. researchgate.netmdpi.com

Mimicry of Endogenous Substrates (e.g., Para-Aminobenzoic Acid)

A primary mechanism of action for many sulfonamide-containing compounds, including derivatives of this compound, is their ability to act as structural mimics of endogenous substrates. evitachem.comsmolecule.com

The most well-documented example is the mimicry of para-aminobenzoic acid (PABA) . PABA is an essential precursor for the synthesis of folic acid in bacteria. wikipedia.orgnih.gov The sulfonamide group of this compound derivatives is structurally similar to PABA. wikipedia.org This structural similarity allows the sulfonamide compound to compete with PABA for the active site of the bacterial enzyme dihydropteroate synthetase. evitachem.com By binding to the enzyme, the sulfonamide drug acts as a competitive inhibitor, blocking the synthesis of dihydropteroic acid, a key intermediate in the folate synthesis pathway. The resulting folate deficiency impairs bacterial DNA synthesis and replication, leading to a bacteriostatic effect. wikipedia.org This principle forms the basis of the antibacterial activity of many sulfonamide drugs. nih.gov

Cellular Membrane Interaction Studies

The ability of a compound to interact with and penetrate cellular membranes is crucial for its bioavailability and access to intracellular targets. For this compound derivatives, this interaction is significantly influenced by their physicochemical properties.

Lipophilicity : The lipophilicity of a derivative plays a key role in its ability to cross cell membranes. For instance, the inclusion of a trifluoromethyl group in N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide enhances its lipophilicity, allowing it to penetrate cell membranes more effectively to interact with intracellular enzymes or receptors.

Computational Studies : Computational assessments, such as molecular dynamics simulations, have been used to predict the membrane-crossing potential of these compounds. researchgate.net For example, studies on certain conjugates have shown that their lipophilic surface properties are conducive to crossing cell membranes. researchgate.net

Structural Modifications : The addition of bulky substituents can impact membrane permeability. While such modifications might reduce general permeability, they can sometimes enhance binding specificity to membrane-associated receptors. Conversely, some derivatives are designed to have improved physical properties, like a higher topological polar surface area (TPSA), which can favor peripheral selectivity by limiting passage across the blood-brain barrier. mdpi.com

Receptor Interaction and Modulation Studies

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to interact with and modulate the activity of various cellular receptors. This modulation can lead to a range of physiological responses.

Cannabinoid Receptors (CBRs) : Peripherally selective modulation of cannabinoid receptors CB1 and CB2 is a therapeutic strategy for conditions like pain and GI disorders. mdpi.com this compound derivatives have been developed as partial agonists of CB1 and CB2 receptors. For example, N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide was synthesized and studied in this context. mdpi.com

Sigma-1 Receptor : Compounds structurally similar to N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide have demonstrated activity as allosteric modulators of the sigma-1 receptor. This receptor is implicated in various central nervous system functions, and its modulation could offer therapeutic benefits for conditions like epilepsy and mood disorders, as well as for cognition enhancement.

Other Receptors : The complex structures of some derivatives provide multiple potential sites for interaction with biological targets, including various receptors. smolecule.comvulcanchem.com Research is ongoing to explore these interactions and their potential for therapeutic applications in areas such as neurotransmitter receptor modulation.

The table below summarizes key receptor interactions for specific this compound derivatives.

| Derivative Name | Receptor Target | Potential Therapeutic Application |

| N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide | Cannabinoid Receptors (CB1 & CB2) | Pain, GI disorders mdpi.com |

| N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide (and similar compounds) | Sigma-1 Receptor (Allosteric Modulator) | Epilepsy, Mood disorders, Cognition enhancement |

Structure Activity Relationship Sar Studies of Phenylmethanesulfonamide Derivatives

Impact of Functional Group Modifications on Biological Potency

Research into various derivatives has shown that strategic substitutions on the phenyl ring are a key factor in enhancing biological effects. For instance, in the context of inhibiting macrophage migration inhibitory factor (MIF), para-substitution on the phenyl ring has been shown to increase inhibitory activity. Similarly, studies on derivatives designed as vanilloid receptor (VR1) antagonists found that introducing a 3-fluoro substituent increased antagonistic potency. The replacement of a carboxamide group with a methanesulfonamide (B31651) has also proven to be a highly effective strategy. In one study on β-lactamase inhibitors, a methanesulfonamide boronic acid derivative (compound 3) was 23 times more potent than its carboxamide analog. nih.gov Further modification by adding a penicillin G side chain resulted in an additional 10-fold improvement in potency. nih.gov

The nature of the substituent also plays a critical role. The trifluoromethyl group, for example, can enhance a compound's lipophilicity, which may facilitate its passage through biological membranes to reach intracellular targets. In contrast, the presence of halogenated substituents on the phenyl ring can enhance lipophilicity and, consequently, antimicrobial efficacy by improving membrane penetration. A series of β2 agonist derivatives demonstrated that specific combinations of hydroxyl and halogen (chloro, fluoro) substituents on various phenyl-containing parts of the molecule are critical for activity. google.com

| Compound Series/Target | Structural Modification | Impact on Biological Potency | Reference |

|---|---|---|---|

| MIF Inhibitors | Para-substitution on phenyl ring | Increased inhibitory activity | |

| β-lactamase inhibitors | Replacement of carboxamide with methanesulfonamide | 23-fold improvement in potency (Ki of 789 nM vs 18.5 μM) | nih.gov |

| β-lactamase inhibitors | Addition of a penicillin G side chain to the sulfonamide | 10-fold improvement over the initial sulfonamide | nih.gov |

| VR1 Antagonists | 3-Fluoro substitution on the phenyl ring | Increased antagonistic potency | |

| Antimicrobials | Halogenated substituents on phenyl ring | Enhanced antimicrobial efficacy | |

| General | Addition of a trifluoromethyl group | Enhances lipophilicity and membrane permeability |

Stereochemical Influence on Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets, which are themselves chiral. nih.gov For many phenylmethanesulfonamide derivatives, biological activity is highly dependent on a specific stereoisomer, as one enantiomer or diastereomer may fit into a receptor or enzyme active site much more effectively than others. nih.gov

A clear example of this is seen in the development of β-lactamase inhibitors based on a this compound scaffold. The synthesis of these compounds often utilizes chiral auxiliaries, such as (+)-pinanediol, to ensure the formation of the desired 'R' configuration at a key carbon atom. nih.gov This specific stereochemistry is designed to mimic that of the C6/7 carbon in natural substrates like penicillin and cephalosporin, making the inhibitor more effective. nih.gov The importance of stereoisomerism is further highlighted by a direct comparison of isomers: one benzylic derivative (compound 4) showed high potency with a Kᵢ of 70 nM, whereas its isomer (compound 5) was significantly less active, with a Kᵢ of 210 nM. nih.gov

Similarly, in a series of potent β2 adrenergic receptor agonists, the active compounds were specified as the (2R)-enantiomer. google.com This indicates that the biological activity resides primarily in the R-isomer, which possesses the correct spatial orientation of the hydroxyl and amino groups to effectively bind to and activate the receptor. google.com This principle is common in pharmacology, where the desired therapeutic effect is often linked to a single enantiomer, known as the eutomer. nih.gov

| Compound Series | Stereochemical Feature | Impact on Activity | Reference |

|---|---|---|---|

| β-lactamase Inhibitors | Comparison of isomers (compound 4 vs. compound 5) | Compound 4 (Ki = 70 nM) was 3-fold more potent than its isomer, compound 5 (Ki = 210 nM). | nih.gov |

| β-lactamase Inhibitors | Synthesis of the 'R' configuration | The 'R' configuration mimics the stereochemistry of penicillin/cephalosporin, leading to effective inhibition. | nih.gov |

| β2 Adrenergic Agonists | Isolation of the (2R)-enantiomer | The desired bronchodilator activity resides predominantly in the (2R)-isomer. | google.com |

Role of Specific Moieties in Biological Efficacy (e.g., Acridinylamino, Pyridine (B92270) Ring Systems)

The incorporation of specific chemical moieties, particularly heterocyclic ring systems, into the this compound structure can introduce new biological activities or enhance existing ones. Acridine (B1665455) and pyridine rings are notable examples of such pharmacologically significant substructures. ethernet.edu.etresearchgate.net

The acridine ring system is a known DNA intercalator and has been utilized in the design of anticancer agents. A notable example is the compound methyl N-(4'-(9-acridinylamino)-3-methoxy-phenyl) methane (B114726) sulfonamide, which combines the this compound scaffold with an acridinylamino group. ethernet.edu.et This hybrid molecule was investigated for its anticancer properties, demonstrating the potential of using the this compound core as a carrier for cytotoxic moieties like acridine. ethernet.edu.et

Pyridine-based ring systems are considered privileged structures in drug design due to their presence in numerous approved therapeutic agents and their ability to significantly influence pharmacological activity. researchgate.net These nitrogen-containing heterocycles can participate in hydrogen bonding and other key interactions within biological targets. Several natural compounds, including nicotinic acid and vitamin B6, contain pyridine rings that are essential for metabolic functions. researchgate.net The integration of pyridine or related heterocyclic systems into this compound derivatives is a rational strategy aimed at developing agents with a wide range of therapeutic applications, including potential antitumor and anti-inflammatory effects. researchgate.net

Conformational Analysis and its Correlation with Biological Outcomes

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is critical for understanding biological activity. drugdesign.org The biological function of a drug molecule is predicated on its ability to adopt a specific three-dimensional shape, or bioactive conformation, that allows it to bind optimally to its target receptor. nih.gov

For this compound derivatives, conformational analysis helps correlate specific shapes with biological efficacy. In the case of sulfonamide boronic acid inhibitors of AmpC β-lactamase, crystallographic studies revealed the precise bound conformation. nih.gov Analysis showed that the benzyl (B1604629) group of one inhibitor engages in a T-shaped π-π interaction with a tyrosine residue (Tyr221) in the enzyme's active site. nih.gov Furthermore, the conformation of a highly potent derivative (compound 9) was found to be very similar to that of a related, less potent compound, with only a slight offset in the plane of its phenyl ring, demonstrating that subtle conformational changes can significantly impact affinity. nih.gov

The conformational rigidity of a molecule can also be a key determinant of its activity. Introducing rigid structural elements, such as a pyrrolidinone ring, can lock the molecule into a more limited set of conformations. This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher affinity. In derivatives like N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, the conformational rigidity conferred by the lactam ring is a defining structural feature that influences its physicochemical and biological properties. Computational studies on related structures have shown that certain conformers are significantly more stable than others, and the molecule will preferentially adopt these low-energy shapes, which are presumed to be closer to the bioactive conformation. ethz.ch

Computational and Theoretical Studies of Phenylmethanesulfonamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in understanding the structural basis of protein-ligand interactions and can be used to screen virtual libraries of compounds for potential binders. nih.gov The analysis of these interactions identifies key amino acid residues responsible for binding and helps in rational drug design. nih.govnottingham.ac.uk

Research on derivatives of Phenylmethanesulfonamide has utilized molecular docking to explore their potential as inhibitors of various protein targets. For instance, phenolic Schiff bases containing a methanesulfonamide (B31651) fragment have been docked into the binding sites of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclooxygenase-2 (COX-2). mdpi.com In one study, a derivative (compound 7) demonstrated a strong affinity for the EGFR binding site with a docking score of -7.834 kcal/mol, forming hydrogen bonds with residues T766, M769, and P770. mdpi.com Another derivative (compound 8) showed a comparable binding mode within the HER2 active site, interacting with K753, T862, and Q799, resulting in a docking score of -7.988 kcal/mol. mdpi.com However, the affinity of these compounds for COX-2 was predicted to be limited, with docking scores of -4.752 kcal/mol and -5.163 kcal/mol. mdpi.com

In a different context, a methanesulfonamide derivative, identified as ChEMBL2109743, was docked into the cAMP binding site of Mycobacterium smegmatis protein MSMEG_3811, a homolog of the M. tuberculosis universal stress protein Rv1636. nih.gov This analysis yielded a favorable docking score of -10.9 kcal/mol and a binding energy (MMGBSA dGbind) of -61.6 kcal/mol, indicating a stable complex. nih.gov Similarly, docking studies on an N-phenylmethanesulfonamide hit compound against metallo-β-lactamases like VIM-2 and NDM-1 showed satisfactory ChemScore values, suggesting inhibitory potential. tandfonline.com

Further studies have explored other targets. A derivative, 4-(4-(4-(Methyl sulfonamido) phenyl) pyrimidin 2yl-amino) benzenesulfonamide, was identified as a potential inhibitor of JNK3, a kinase implicated in Alzheimer's disease, with a strong docking score of -12.193. nih.gov Another derivative, a 1-cyclopropyl-N-phenylmethanesulfonamide moiety, was shown to bind within the active pocket of BMP-2-inducible kinase through hydrogen bonds with Gln137 and Asn185. mdpi.com

Table 1: Selected Molecular Docking Results for this compound Derivatives

| Ligand Derivative | Protein Target | Docking Score / Value | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Phenolic Schiff base (Cmpd 7) | EGFR | -7.834 kcal/mol | T766, M769, P770, L694, V702, L768, L820 | mdpi.com |

| Phenolic Schiff base (Cmpd 8) | HER2 | -7.988 kcal/mol | K753, T862, Q799, V734, L796, L800 | mdpi.com |

| Phenolic Schiff base (Cmpd 8) | COX-2 | -5.163 kcal/mol | R120 | mdpi.com |

| ChEMBL2109743 | MSMEG_3811 | -10.9 kcal/mol | Not specified | nih.gov |

| 4-(4-(4-(Methyl sulfonamido) phenyl) pyrimidin 2yl-amino) benzenesulfonamide | JNK3 | -12.193 | MET 149, LYS 93, GLN 75, ILE 70 | nih.gov |

| 1-cyclopropyl-N-phenylmethanesulfonamide moiety | BMP-2-inducible kinase | Not specified | Gln137, Asn185, Val65, Ala58, Lys79 | mdpi.com |

| NF1810 (N-phenylmethanesulfonamide derivative) | VIM-2 | ChemScore: 41.93 | Not specified | tandfonline.com |

| NF1810 (N-phenylmethanesulfonamide derivative) | NDM-1 | ChemScore: 40.21 | Not specified | tandfonline.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the behavior of biomolecules over time at an atomic level. nih.gov This computational method models the constant motion of atoms, allowing researchers to observe conformational changes, assess the stability of protein-ligand complexes, and understand the dynamic nature of molecular interactions. nih.govmdpi.com

MD simulations have been employed to validate and refine the binding modes of this compound derivatives predicted by molecular docking. For example, a 100-nanosecond MD simulation was performed on a complex of a phenolic Schiff base derivative (compound 8) and the HER2 protein. mdpi.com The analysis of the simulation trajectory included the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to evaluate the flexibility of individual amino acid residues. mdpi.com The results confirmed that the ligand remained stably bound within the HER2 active site throughout the simulation, with key interactions, including hydrogen bonds, hydrophobic contacts, and water bridges, being maintained. mdpi.com Such simulations are crucial for confirming that a docked pose is not a transient artifact but represents a stable and energetically favorable binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov By analyzing physicochemical properties and molecular descriptors, QSAR can predict the activity of new, untested chemicals, thereby guiding the synthesis of more potent and selective compounds. wikipedia.org

While specific QSAR models focused solely on the parent this compound are not extensively detailed in the literature, the principles of QSAR have been applied to related sulfonamide-containing compounds. ufv.br These models typically use calculated parameters such as electronic properties (e.g., energy of the highest occupied molecular orbital, HOMO), steric properties, and hydrophobic properties to build a regression model against a measured biological activity, such as an IC₅₀ value. nih.gov For example, QSAR studies on phenolic antioxidants have successfully used parameters like the heat of formation and orbital energies to estimate antioxidant activity. nih.gov The development of a QSAR model for a series of this compound derivatives would involve synthesizing and testing a library of analogs, calculating relevant molecular descriptors for each, and then using statistical methods to derive an equation that links the descriptors to the observed activity. wikipedia.org

Virtual High-Throughput Screening for Novel Ligands

Virtual high-throughput screening (vHTS) is a computational strategy used in the early stages of drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.govmeilerlab.org This in silico approach is more cost-effective and faster than experimental high-throughput screening (HTS) and serves to prioritize a smaller, more promising set of compounds for experimental testing. nih.govsygnaturediscovery.com

The utility of this approach has been demonstrated in the discovery of this compound derivatives as potential therapeutic agents. In one study, a structure-based high-throughput docking campaign was conducted against three clinically relevant metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance. tandfonline.com This virtual screen identified an N-phenylmethanesulfonamide derivative (coded NF1810) as an initial hit compound that showed inhibitory activity in the micromolar range against the VIM-2 and NDM-1 MBLs, consistent with the docking predictions. tandfonline.com This hit served as a starting point for further chemical optimization to develop more potent and broad-spectrum inhibitors. tandfonline.com This process highlights the power of vHTS to identify novel scaffolds and lead compounds from vast chemical spaces for subsequent development. meilerlab.org

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. core.ac.ukmdpi.com These methods can be used to calculate a wide range of molecular properties, including optimized molecular geometries, vibrational frequencies, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potentials (MESP). core.ac.ukmdpi.com

For this compound derivatives, quantum chemical calculations have been used to understand their intrinsic properties. A DFT-based study on 4-methyl-N-phenylmethanesulfonamide employed the B3LYP functional to investigate its molecular conformation and vibrational frequencies. core.ac.uk Another study on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide used the semi-empirical PM6 method to determine its equilibrium geometry and analyze the molecular orbitals involved in its electronic spectrum. scispace.com Furthermore, DFT calculations have been used to map transition states and understand reactivity in reactions involving this compound derivatives, such as nucleophilic substitution. These theoretical calculations provide a deep understanding of the molecule's electronic characteristics, which ultimately govern its interactions with biological targets.

Table 2: Examples of Quantum Chemical Calculations on this compound Derivatives

| Compound Derivative | Calculation Method | Calculated Property | Reference |

|---|---|---|---|

| 4-methyl-N-phenylmethanesulfonamide | DFT (B3LYP) | Molecular conformation, vibrational frequencies | core.ac.uk |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide | PM6 | Equilibrium geometry, molecular orbitals (HOMO) | scispace.com |

| N-(4-nitrophenyl)-1-phenylmethanesulfonamide | DFT | Transition states for nucleophilic substitution |

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction is a crucial component of modern drug discovery that uses computational models to estimate the pharmacokinetic and toxicity properties of a compound. nih.gov Predicting properties like intestinal absorption (e.g., Caco-2 permeability), blood-brain barrier (BBB) penetration, metabolism, and potential for cardiac toxicity (e.g., hERG blockage) early in the discovery process helps to identify and deprioritize candidates with unfavorable profiles, saving time and resources. nih.govresearchgate.net

Computational ADMET profiles have been generated for various this compound derivatives to assess their drug-likeness. In a study targeting the JNK3 kinase, the ADMET properties of promising ligands, including a methanesulfonamide derivative, were calculated using the QikProp module of the Schrödinger software suite. nih.gov The predictions provided values for key parameters such as the octanol/water partition coefficient (QPlogPo/w), predicted Caco-2 cell permeability (QPP Caco), and predicted blood-brain barrier permeability (QPlogBB). nih.gov In another study, a series of 84 potential kinase inhibitors were screened for drug-like properties, and computational ADMET and toxicity studies were performed on the most promising candidates, leading to the selection of nine compounds with acceptable pharmacokinetic and toxicity profiles for further investigation. mdpi.com These predictive studies are essential for optimizing hit compounds into viable drug candidates with appropriate ADMET characteristics. nih.gov

Table 3: Predicted ADMET Properties for a this compound Derivative (Ligand 9D)

| ADMET Property | Description | Predicted Value | Reference |

|---|---|---|---|

| QPlogPo/w | Predicted octanol/water partition coefficient | 5.344 | nih.gov |

| QPlogHERG | Predicted IC₅₀ value for blockage of hERG K+ channels | -6.278 | nih.gov |

| QPP Caco (nm/s) | Predicted Caco-2 cell permeability for gut absorption | 56.395 | nih.gov |

| QPlogBB | Predicted brain/blood partition coefficient | -3.658 | nih.gov |

| QPPMDCK (nm/s) | Predicted MDCK cell permeability | 50.927 | nih.gov |

Note: Ligand 9D is 4-(4-(4-(Methyl sulfonamido) phenyl) pyrimidin 2yl-amino) benzenesulfonamide. nih.gov

Research on Phenylmethanesulfonamide Derivatives and Analogues

Aminomethylated Phenylmethanesulfonamide Derivatives

Aminomethylation, often achieved through the Mannich reaction, is a common strategy in medicinal chemistry to introduce an aminomethyl group into a molecule. nih.gov This modification can enhance the pharmacological properties of the parent compound by increasing its water solubility and its affinity for biological receptors. nih.gov The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde and a primary or secondary amine. adichemistry.com The product of this reaction is a β-aminocarbonyl compound known as a Mannich base. adichemistry.comwikipedia.org

The introduction of aminomethyl groups to the this compound scaffold can lead to derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. nih.gov The general mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with a carbanion equivalent (such as an enol) of the active hydrogen-containing compound. adichemistry.com

While specific research on aminomethylated derivatives of this compound is not extensively detailed in the provided search results, the principles of the Mannich reaction are well-established and widely applied in the structural modification of natural products and other bioactive compounds to enhance their therapeutic potential. nih.gov

Pyridine (B92270) and Pyrrolidine Ring-Substituted this compound Analogues

The incorporation of pyridine and pyrrolidine rings into the this compound structure has been a fruitful area of research, leading to the discovery of compounds with diverse biological activities.

Pyridine Ring-Substituted Analogues:

Pyridine-based sulfonamides have been investigated for various therapeutic applications. For instance, a series of new functionalized pyridines containing benzenesulfonamide derivatives were synthesized and evaluated for their antidiabetic activity through α-amylase inhibition. eurjchem.com Some of these compounds demonstrated notable anti-diabetic potential. eurjchem.com Furthermore, certain pyridine-based sulfonamides have been explored as antiviral and antimicrobial agents. acs.org The synthesis of these compounds often involves the reaction of a substituted pyridine amine with a sulfonyl chloride. eurjchem.com

| Compound Type | Biological Activity | Key Findings |

| Pyridine-based Sulfonamides | Antidiabetic | Showed notable α-amylase inhibition activity. eurjchem.com |

| Pyridine-based Sulfonamides | Antiviral, Antimicrobial | Some derivatives exhibited significant activity against certain viruses and microbes. acs.org |

Pyrrolidine Ring-Substituted Analogues:

Pyrrolidine-containing sulfonamides have also attracted significant attention, particularly in the context of antidiabetic agents. Researchers have designed and synthesized sulfonamide derivatives of pyrrolidine that act as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a promising therapy for type 2 diabetes. nih.gov One compound in this series, 9a, was found to be a potent DPP-IV inhibitor with an IC50 value of 41.17 nM. nih.gov The synthesis of these derivatives generally involves coupling a pyrrolidine-containing moiety with a sulfonyl chloride. nih.gov Additionally, 3,4-disubstituted pyrrolidine sulfonamides have been synthesized and evaluated as selective glycine transporter-1 (GlyT1) inhibitors. nih.gov

| Compound Type | Biological Activity | Potency (IC50) |

| Pyrrolidine Sulfonamide Derivatives | DPP-IV Inhibition (Antidiabetic) | 41.17 nM (for compound 9a) nih.gov |

| 3,4-disubstituted Pyrrolidine Sulfonamides | GlyT1 Inhibition | Ki value of 0.198 µM for the reference compound. nih.gov |

Guanidine-Containing this compound Derivatives

The guanidine group is a significant pharmacophore due to its ability to form strong hydrogen bonds and its protonated state at physiological pH. wikipedia.org When incorporated into a this compound structure, it can confer unique biological properties. A well-known example is sulfaguanidine, a sulfonamide antibiotic used for treating gastrointestinal infections. patsnap.com

Sulfaguanidine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid. patsnap.com By blocking this pathway, it prevents bacterial growth and replication. patsnap.com The synthesis of guanidine-containing sulfonamides can be achieved by reacting a suitable amine with a guanylating agent. More recent methods have explored the use of common amide coupling reagents for the guanylation of various nucleophiles, including sulfonamides. acs.org